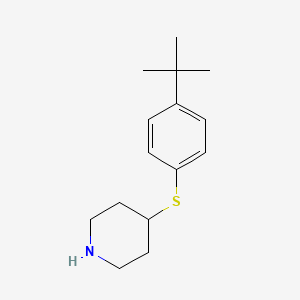

4-(p-Tert-butylphenylthio)piperidine

Description

4-(p-Tert-butylphenylthio)piperidine is a piperidine derivative featuring a bulky tert-butylphenylthio substituent at the 4-position of the piperidine ring. For instance, nucleophilic aromatic substitution reactions involving piperidine and brominated aromatic precursors (e.g., displacement of bromine by phenylthiol or amines) are well-documented . Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors and enzymes .

Properties

CAS No. |

162402-42-8 |

|---|---|

Molecular Formula |

C15H23NS |

Molecular Weight |

249.4 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)sulfanylpiperidine |

InChI |

InChI=1S/C15H23NS/c1-15(2,3)12-4-6-13(7-5-12)17-14-8-10-16-11-9-14/h4-7,14,16H,8-11H2,1-3H3 |

InChI Key |

YLJZQMDTLQSLSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)SC2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Steric and Electronic Effects in Substitution Reactions

- Piperidine vs. Diethylamine : In bromine displacement reactions, piperidine produces an 80:20 ratio of 4-:2-isomers, compared to diethylamine, which favors the 2-isomer. This is attributed to piperidine’s lower steric demand, enabling easier access to the 4-position .

- Thiophenol Derivatives: Phenylthiol displaces bromine at both 4- and 2-positions, similar to amines. The tert-butyl group in 4-(p-Tert-butylphenylthio)piperidine may further sterically hinder the 2-position, favoring 4-substitution.

Table 1: Isomer Ratios in Bromine Displacement Reactions

| Nucleophile | 4-:2- Isomer Ratio | Key Factor |

|---|---|---|

| Piperidine | 80:20 | Low steric hindrance |

| Diethylamine | Lower 4-isomer | Higher steric bulk |

| Phenylthiol | Mixed | Electronic effects |

Pharmacological Activity: Piperidine Moieties in Receptor Modulation

- EP2 Receptor Potentiation : 2-Piperidinyl phenyl benzamides (e.g., CID890517) show potent EP2 receptor activity. The para-fluorobenzamide group is critical, and replacing piperidine with morpholine or piperazine abolishes activity, highlighting the piperidine ring’s role in binding .

- 5-HT2A Receptor Binding : 4-(p-Fluorobenzoyl)piperidine derivatives exhibit high affinity for 5-HT2A receptors. Replacing the piperidine carbonyl with an amide (e.g., compound 18) reduces binding affinity 10-fold, emphasizing the ketone’s role in receptor orientation.

Table 2: Key SAR Findings for Piperidine-Containing Compounds

Comparison with tert-Butyl-Substituted Piperidines

- 4-tert-Butylpiperidine : A simpler analog lacking the phenylthio group. Its tert-butyl substituent increases lipophilicity but may reduce conformational flexibility compared to 4-(p-Tert-butylphenylthio)piperidine.

- 4-[2-(2-tert-Butyl-4-methylphenoxy)ethyl]piperidine: Features a phenoxyethyl side chain. The extended structure may enhance membrane permeability but reduce target specificity due to increased hydrophobicity.

Table 3: Physicochemical Properties of tert-Butyl Piperidine Derivatives

*Estimated; †Experimental value from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.